Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. [] It exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes. [] This compound is being investigated as a potential clinical candidate for the acute treatment of migraine. []
Compound Description: NGB 2904 is a novel dopamine D3 receptor antagonist. [] In rhesus monkey models, NGB 2904 successfully blocked quinpirole-induced yawning and demonstrated the ability to attenuate the reinforcing effects of cocaine without exhibiting cocaine-like effects itself. []
Compound Description: CJB 090 acts as a partial agonist at dopamine D3 receptors. [] Studies in rhesus monkeys show that CJB 090 attenuates the discriminative and reinforcing stimulus effects of cocaine without displaying cocaine-like effects. []
Compound Description: Imatinib is a widely used therapeutic agent for the treatment of leukemia. [] It functions by specifically inhibiting the activity of tyrosine kinases. []
Compound Description: This series of compounds was synthesized and evaluated for in vitro antimycobacterial activity. [] They were designed to adhere to Lipinski's Rule of Five for potential oral bioavailability. [] The study suggested that a 3-alkoxy side chain on the phenylcarbamoyloxy fragment and electron-rich aromatic systems within the basic compartment could enhance activity against Mycobacterium tuberculosis H37Rv. []
Compound Description: WAY-100635 is a known high-affinity ligand for the 5-HT1A receptor. []
Relevance: While structurally distinct from 1-(2-Chloro-4-methylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea, WAY-100635 serves as a reference compound due to its use in the development of bridgehead iodinated analogues as potential SPECT ligands for the 5-HT1A receptor. [] Although not directly comparable in structure, the research using WAY-100635 highlights the exploration of piperazine-containing compounds for targeting specific receptors.
Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 clinical trials for the treatment of type 2 diabetes. [, ] The compound exhibits rapid absorption, good distribution, and primary metabolism via hydroxylation at the 5' position of the pyrimidine ring. [, ]
Compound Description: This compound demonstrated significant anti-inflammatory and analgesic activities in both in vitro and in vivo models. [] It exhibited potent nitric oxide (NO) inhibitory activity in RAW 264.7 murine macrophages, accompanied by the inhibition of iNOS protein expression and decreased gene expression of inflammatory markers. [] It also exhibited both peripheral and central analgesic effects in mice models. []
Compound Description: This compound's crystal structure has been determined, revealing specific spatial arrangements of its aromatic rings and a disordered terminal methyl group. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3 (FGFR1-3). [] It shows significant antitumor activity in vivo against bladder cancer xenograft models overexpressing wild-type FGFR3, highlighting its potential as a novel anticancer agent. []
Compound Description: XHL-31 is a novel tyrosine kinase inhibitor exhibiting significant inhibitory activity against T790M and C797S mutations in vitro. [] It shows potential as a therapeutic agent for various cancers, including non-small cell lung cancer, breast cancer, pancreatic cancer, and colon cancer. []
Compound Description: GDC-0994 is an orally bioavailable, small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is being investigated as a potential therapeutic agent for cancers with activated RAS/RAF/MEK/ERK signaling pathways, often driven by oncogenic mutations in BRAF or RAS. []
Compound Description: CHMFL-EGFR-202 acts as a novel irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant L858R/T790M mutant. [] This compound exhibits potent inhibition of EGFR-driven non-small cell lung cancer (NSCLC) cell proliferation and tumor growth suppression in vivo, highlighting its potential as a drug candidate for EGFR mutant-driven NSCLC. []
Compound Description: This series of oxime ether-substituted aryloxypropanolamines was synthesized and evaluated for their binding affinities to 5-HT2A, 5-HT1A, and α1-adrenoceptors. [] The study aimed to explore structural modifications around the active metabolite of sarpogrelate, a 5-HT2A receptor antagonist. []
Compound Description: This compound exists in both crystalline and amorphous forms. [] The crystalline form, characterized by specific peaks in its powder X-ray diffraction pattern, is substantially free of hydrocarbon solvents. []
Compound Description: This compound exists in different solvate forms, including a semi-ethanol solvate. [] It is being investigated for potential use in the treatment of cardiovascular diseases. []
Compound Description: ZX-42 is a novel anaplastic lymphoma kinase (ALK) inhibitor that induces apoptosis and protective autophagy in H2228 cells, suggesting its potential as an anticancer agent. []
Compound Description: CYH33 is a highly potent and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). [] It demonstrates significant anti-proliferative activity against various cancer cell lines, especially those derived from breast cancer. [] CYH33 is considered a promising drug candidate for the treatment of advanced solid tumors. []
Compound Description: This series of compounds, including specific examples like 4-(methoxyphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (1) and 4-(fluorophenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5- yl)methanone (2), were synthesized and characterized for their molecular and crystal structures. []
Compound Description: This series of novel oxazolidinone derivatives incorporates a thienopyridine ring system and has shown promising antimicrobial activity. [] Specific derivatives, like the acetyl (11a), methanesulfonamide (11c), and p-toluenesulfonamide (11e), displayed good activity against various Gram-positive bacteria. []
Compound Description: This series of compounds was designed with a thiosemicarbazide group at the 2-position and a 4-methylphenyl group at the 3-position of a condensed pyrimidine nucleus. [] These compounds were synthesized and evaluated for their antibacterial, antitubercular, and anti-HIV activities. []
Compound Description: This research describes the synthesis and structural characterization of five copper coordination complexes containing the ligand 2-bppm. []
Compound Description: Compound 25 is a potent and selective inhibitor of the IKur current, showing potential for treating atrial fibrillation. [] It demonstrated efficacy in preclinical models and possesses an acceptable pharmacokinetic profile, leading to its selection as a clinical candidate. []
Compound Description: RS4690 is a racemic compound that shows promising Dishevelled 1 (DVL1) binding inhibition. [] Its (S)-enantiomer specifically exhibits potent DVL1 binding inhibition and inhibits the growth of HCT116 cells with wild-type APC by inducing ROS production, suggesting its potential as a new therapeutic agent against WNT-dependent colon cancer. []
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist that demonstrates both hyperalgesic and analgesic effects in rats. [, ] It effectively attenuates allodynia-like behavior in a rat model of trigeminal neuropathic pain, suggesting its potential for treating neuropathic pain. []
Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor undergoing clinical evaluation for idiopathic pulmonary fibrosis. [] It reduces lysophosphatidic acid (LPA) levels in plasma and demonstrates efficacy in preclinical models of pulmonary fibrosis. []
Compound Description: This compound is a potent and selective inhibitor of platelet-derived growth factor (PDGF) receptor tyrosine kinase. [, ] It is being investigated for its potential in treating angiotensin II-mediated diseases, particularly hypertension and hypertension-induced diseases. [, ]
Tartrate salt of 5-chloro-thiophene-2-carboxylic acid [(S)-2-[methyl-3-(2-oxo-pyrrolidin-1-yl)-benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxo-propryl]amide
Compound Description: This compound is a specific salt form of a complex organic molecule containing a piperazine ring. []
Compound Description: This compound exists in different crystalline forms, including Form A, which is a dihydrate characterized by a specific powder X-ray diffraction pattern. []
Compound Description: This benzamide derivative, with a complex structure including piperazine and triazole rings, is under investigation for its antifungal properties. []
Compound Description: This series of hexahydroquinoline derivatives, synthesized from 5,5-disubstituted-1,3-cyclohexanedione and substituted anilines, were evaluated for their antimicrobial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.